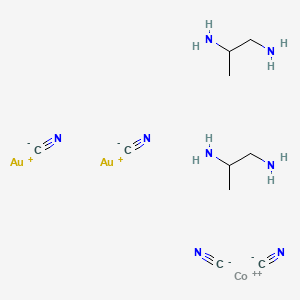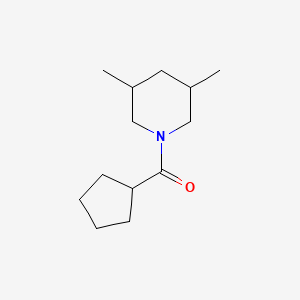
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its cyclopentyl group attached to a 3,5-dimethylpiperidin-1-yl moiety, which is further linked to a methanone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone typically involves the reaction of cyclopentyl bromide with 3,5-dimethylpiperidine in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This involves the use of automated systems to control reaction conditions precisely, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone can be compared with other similar compounds such as Cyclopentyl-(2,6-dimethylpiperidin-1-yl)methanone and Cyclopentyl-(3,4-dimethylpiperidin-1-yl)methanone. These compounds differ in the position of the methyl groups on the piperidine ring, which can influence their chemical reactivity and biological activity. This compound is unique in its specific substitution pattern, which may confer distinct properties and applications.
Comparaison Avec Des Composés Similaires
Cyclopentyl-(2,6-dimethylpiperidin-1-yl)methanone
Cyclopentyl-(3,4-dimethylpiperidin-1-yl)methanone
Cyclopentyl-(2,5-dimethylpiperidin-1-yl)methanone
This comprehensive overview provides a detailed understanding of Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
574008-98-3 |
|---|---|
Formule moléculaire |
C13H23NO |
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H23NO/c1-10-7-11(2)9-14(8-10)13(15)12-5-3-4-6-12/h10-12H,3-9H2,1-2H3 |
Clé InChI |
HLQTYIFQYLZFEB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)C(=O)C2CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester](/img/structure/B15346614.png)
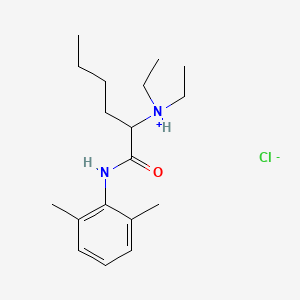
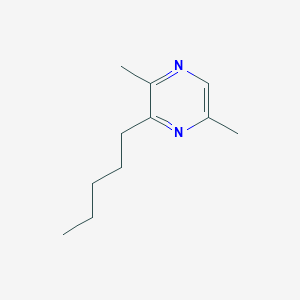
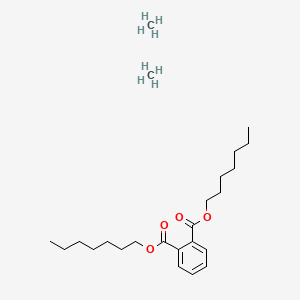
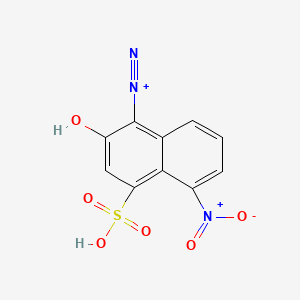
![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)

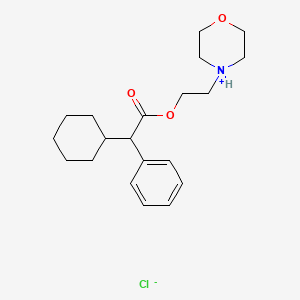
![Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B15346672.png)
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]cyclopropanecarboxamide](/img/structure/B15346680.png)

